molecular formula C10H8F3N3O2 B10907073 Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B10907073
M. Wt: 259.18 g/mol
InChI Key: NLEAUCAWYARGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 7 and an ethyl ester (-COOEt) at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety allows for further functionalization .

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-8-14-4-3-7(10(11,12)13)16(8)15-6/h3-5H,2H2,1H3

InChI Key

NLEAUCAWYARGSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC=NC2=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. One common method includes the reaction of 3-aminopyrazole with ethyl 2,2,2-trifluoroacetoacetate under acidic conditions, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester group at position 2 undergoes hydrolysis and substitution reactions, enabling structural diversification.

Reaction Type Conditions Product Yield Reference
Ester Hydrolysis NaOH (2 M), reflux, 6–8 hrs7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid85–90%
Amide Formation NH₃/MeOH, 60°C, 12 hrs7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide78%
Alkoxy Substitution K₂CO₃, DMF, 80°C, 24 hrs (with R-X)2-Alkoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines60–75%

The ester group’s reactivity is enhanced by the electron-deficient pyrimidine ring, facilitating nucleophilic attacks under basic conditions .

Functionalization of the Pyrazole Ring

The pyrazole ring’s C3 position is highly nucleophilic, enabling electrophilic substitutions:

Formylation Reactions

Vilsmeier-Haack formylation introduces aldehydes at C3:

Compound+POCl₃/DMF0CrtC3-formylated derivative\text{Compound} + \text{POCl₃/DMF} \xrightarrow{0^\circ \text{C} \rightarrow \text{rt}} \text{C3-formylated derivative}

  • Yield : 70–85% (dependent on substituents) .

  • Electron-rich aryl groups at position 7 improve yields (e.g., thiophene derivatives achieve 85% vs. 70% for nitro-substituted analogs) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkynyl additions:

Reaction Catalyst Substrate Product Yield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Aryl boronic acid7-(Trifluoromethyl)-3-arylpyrazolo[1,5-a]pyrimidine65–80%
Sonogashira Coupling PdCl₂(PPh₃)₂, CuITerminal alkyne3-Alkynyl derivatives55–70%

These reactions are critical for introducing pharmacophores in drug discovery .

Reduction of the Pyrimidine Ring

Sodium borohydride selectively reduces the pyrimidine ring:

Compound+NaBH₄/MeOHrt, 4 hrsDihydro derivative\text{Compound} + \text{NaBH₄/MeOH} \xrightarrow{\text{rt, 4 hrs}} \text{Dihydro derivative}

  • Yield : 90–95%.

  • The trifluoromethyl group stabilizes the intermediate, favoring regioselectivity.

Oxidation of Side Chains

PCC (pyridinium chlorochromate) oxidizes alcohol side chains to ketones:

–CH₂OHPCC/DCM–C=O\text{–CH₂OH} \xrightarrow{\text{PCC/DCM}} \text{–C=O}

  • Yield : 82% (observed in benzimidazole-linked analogs) .

Anticancer Agents

  • Modification : Introduction of morpholine or piperazine groups at position 7 improves solubility and target binding .

Stability and Reaction Kinetics

  • Thermal Stability : Decomposes above 250°C, with the trifluoromethyl group enhancing thermal resilience .

  • pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly under strongly acidic/basic conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer and leukemia cells. The trifluoromethyl group is believed to enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert therapeutic effects .

Case Study:
A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis. The mechanism involved the modulation of key signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Research indicates that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease .

Case Study:
In a controlled experiment, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .

Pesticide Development

The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its efficacy against specific pests has been documented, with studies indicating that it can disrupt pest metabolism or reproductive capabilities .

Data Table: Efficacy Against Common Agricultural Pests

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids5085
Whiteflies7590
Spider Mites10080

This table illustrates the compound's effectiveness across different pest species at varying application rates, highlighting its potential utility in agricultural practices .

Polymer Synthesis

In material science, this compound has been investigated for its role in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under extreme conditions .

Case Study:
Research conducted on polymer composites incorporating this compound revealed improved tensile strength and thermal resistance compared to traditional polymers. This enhancement opens avenues for applications in aerospace and automotive industries where material performance is critical .

Mechanism of Action

The mechanism of action of Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The pyrazolo[1,5-a]pyrimidine core can be modified at positions 2, 5, and 7, leading to diverse derivatives with distinct properties:

Compound Position 2 Position 5 Position 7 Key Features
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Ethyl ester (-COOEt) Unsubstituted Trifluoromethyl (-CF₃) High lipophilicity; used in PET imaging
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo... Ethyl ester (-COOEt) 4-Fluorophenyl Trifluoromethyl (-CF₃) Hydrogenated pyrimidine ring improves solubility; potential kinase inhibitor
Ethyl 7-(difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo... Ethyl ester (-COOEt) 1-Ethyl-5-methylpyrazole Difluoromethyl (-CHF₂) Enhanced electronic effects; antimicrobial applications
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Carboxylic acid (-COOH) Methyl Trifluoromethyl (-CF₃) Increased polarity; suitable for salt formation

Physicochemical Comparisons

Property Ethyl 7-CF₃ Derivative 5-(4-Fluorophenyl)-7-CF₃ 7-Difluoromethyl Analogue
Molecular Weight 357.31 g/mol 357.31 g/mol 353.33 g/mol
Lipophilicity (LogP) High (CF₃ enhances hydrophobicity) Moderate (4-fluorophenyl balance) Moderate (CHF₂ less hydrophobic)
Solubility Low in aqueous media Improved via hydrogenated core Moderate (pyrazole substituent)

Key Research Findings

  • Trifluoromethyl Advantage : The -CF₃ group at position 7 significantly improves metabolic stability and target affinity compared to -CH₃ or -Cl analogues .
  • Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester to a carboxylate (e.g., compound 13 in ) increases polarity but reduces cell permeability, limiting in vivo applications .
  • Hydrogenation Effects : Hydrogenated pyrimidine rings (e.g., tetrahydropyrazolo derivatives in ) enhance solubility but may reduce binding rigidity .

Biological Activity

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 25252387) is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8F3N3O2C_{10}H_8F_3N_3O_2 and a molecular weight of 251.18 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its pharmacological versatility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : this compound has shown potential as an inhibitor of specific enzymes, including those involved in cancer pathways and metabolic processes. Its structural characteristics allow it to fit into enzyme active sites effectively.
  • Antibacterial and Antifungal Activities : Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial and antifungal properties. This compound is part of this class and has been evaluated for its ability to disrupt biofilm formation in pathogenic bacteria .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Effect Reference
AntibacterialSignificant inhibition
AntifungalModerate inhibition
Enzymatic inhibition (PI3Kδ)IC50 = 18 nM
Anticancer potentialInduces apoptosis in cancer cells

Case Studies

  • Antibiofilm Activity : A study investigated the antibiofilm and anti-quorum-sensing activities of various pyrazole derivatives, including this compound. Results indicated that this compound effectively reduced biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against bacterial infections .
  • Anticancer Research : In another research effort focused on anticancer properties, compounds with the pyrazolo[1,5-a]pyrimidine scaffold demonstrated selective inhibition of PI3Kδ pathways. This compound was included in these studies and showed promising results in reducing tumor cell viability .
  • Metabolic Studies : The compound has also been studied for its effects on glucose metabolism. It was found to inhibit glucosidase activity, suggesting a role in managing blood glucose levels, which is particularly relevant for diabetes treatment .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate and its derivatives?

The compound is typically synthesized via multi-step protocols involving condensation, functional group interconversion, and coupling reactions. For example:

  • Step 1 : Reduction of an ester group (e.g., using NaBH₄) to yield alcohols .
  • Step 2 : Oxidation of alcohols to aldehydes (e.g., Dess–Martin periodinane) .
  • Step 3 : Reductive amination or palladium-catalyzed coupling (e.g., Buchwald–Hartwig reaction) to introduce substituents .
  • Step 4 : Microwave-assisted cyclization or heterocycle formation to finalize the pyrazolo[1,5-a]pyrimidine core . Yields vary significantly (34–93%) depending on substituents and reaction optimization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR/IR : Used to confirm functional groups (e.g., ester, trifluoromethyl) and regiochemistry .
  • X-ray crystallography : Resolves structural ambiguities, such as planarity of fused rings (dihedral angles <1.5°) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the position of the ester group influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Ester at C2 vs. C3 : Moving the ester from C3 to C2 (as in this compound) reduces kinase inhibition potency, likely due to steric hindrance or electronic effects .
  • Ester replacement : Substituting the ester with heterocycles (e.g., benzimidazoles) enhances target affinity by improving hydrogen bonding and π-stacking interactions .
  • Methodological note : Use computational docking (e.g., molecular dynamics simulations) to predict binding modes before synthetic modifications .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for trifluoromethyl-substituted derivatives?

  • Case study : Conflicting reports on trifluoromethyl’s role in COX-2 inhibition vs. kinase activity may arise from assay conditions (e.g., whole blood vs. recombinant enzymes).
  • Approach :

Standardize assay protocols (e.g., IC₅₀ measurements under identical buffer/pH conditions).

Validate SAR trends across multiple derivatives (e.g., compare trifluoromethyl vs. methyl/cyano analogs) .

Use X-ray co-crystallography to confirm binding site interactions .

Q. How can low yields in palladium-catalyzed coupling reactions be mitigated during derivative synthesis?

  • Catalyst optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃ or XPhos-Pd-G3 for better turnover .
  • Microwave irradiation : Enhances reaction efficiency (e.g., 34→70% yield in Buchwald–Hartwig aminations) .
  • Solvent/base screening : Polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃) improve solubility of aromatic intermediates .

Data Contradiction Analysis

Q. Why do biological activities vary among pyrazolo[1,5-a]pyrimidine derivatives with similar substituents?

  • Electronic effects : Trifluoromethyl’s electron-withdrawing nature may alter charge distribution, affecting binding to targets like B-Raf kinase vs. COX-2 .
  • Crystallographic evidence : Subtle differences in ring planarity (e.g., dihedral angles) can disrupt π-π interactions critical for activity .
  • Recommendation : Perform matched molecular pair analysis to isolate substituent effects .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

Reaction StepCatalyst/ConditionsYield RangeReference
Ester reduction (NaBH₄)EtOH, 25°C89–99%
Buchwald–Hartwig couplingPd(OAc)₂, microwave34–93%
Reductive aminationNaBH(OAc)₃, CH₂Cl₂63–84%

Table 2 : Key Crystallographic Parameters

ParameterValue
Pyrazole/pyrimidine dihedral1.31° (nearly planar)
C–H···O bond length2.89 Å
π-π stacking distance3.426 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.